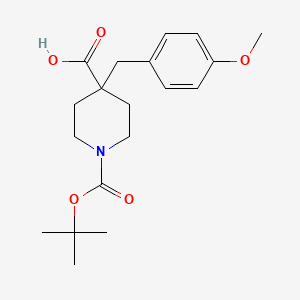

![molecular formula C21H23FN2O4S B2493651 N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-8-基)-4-氟-2-甲基苯磺酰胺 CAS No. 921996-88-5](/img/structure/B2493651.png)

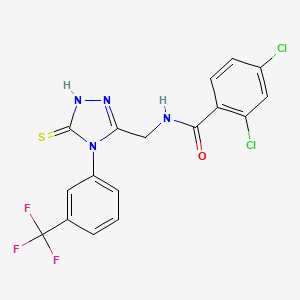

N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑-8-基)-4-氟-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives often involves multicomponent reactions or specific catalyzed reactions to introduce the cyclic system and functional groups. For instance, novel isocyanide-based one-pot multicomponent syntheses have been employed to construct tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the efficiency of such approaches in generating these complex structures at ambient temperatures with good to excellent yields (Shaabani et al., 2010). Additionally, organocatalytic asymmetric reactions have been developed to create tetrasubstituted C-F stereocenters in related compounds, highlighting the potential for enantioselective synthesis of such molecules (Li, Lin, & Du, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepine core, often with various substituents that influence the molecule's overall geometry and properties. X-ray crystallography has been a crucial technique in determining these structures, revealing details about the atomic arrangement and intermolecular interactions, such as hydrogen bonding patterns (Al-Hourani et al., 2016).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including cycloadditions, allylations, and ring expansions, which are influenced by the presence of functional groups and the structural framework. For example, cycloisomerization reactions catalyzed by Bi(OAc)3 and chiral phosphoric acids have been applied to dibenzo[b,f][1,4]oxazepines, showcasing the synthetic versatility and reactivity of the oxazepine scaffold (Cai et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. Investigations into crystal structures provide insights into the molecular packing, intermolecular forces, and stability of these compounds (Chicha et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are fundamentally influenced by the molecular structure. Studies on the inhibitory activity of similar sulfonamide derivatives against enzymes like cyclooxygenase-2 have elucidated the bioactive potential of these molecules, highlighting the importance of the sulfonamide group and the influence of structural modifications on biological activity (Hashimoto et al., 2002).

科学研究应用

合成和结构分析

合成和光谱分析:已合成与指定化学结构相关的化合物,并使用光谱和X射线衍射方法进行分析。这些化合物是苯并咪唑-连接的噁唑啉杂环混合物,在良好产率下合成。这些化合物的分子结构、电荷分布、亲电性和亲核性反应区域以及前线分子轨道已得到全面研究,表明在材料科学和分子工程等领域具有潜在应用(Almansour et al., 2016)。

晶体结构分析:已研究了具有类似化学结构的化合物的不对称单元,揭示了通过氢键连接的两个独立分子,呈现不同构象。这表明了结构的多样性和形成复杂分子组装的潜力,这可能与开发新材料或药物设计相关(Chicha et al., 2013)。

X射线粉末衍射数据:已分析了具有密切相关结构的化合物的X射线粉末衍射图样,显示其结晶在特定的单斜晶系中。这种结构信息对于药物和先进材料的开发至关重要(Macías等,2013)。

生化和药理学研究

酶抑制:磺胺衍生物已显示出对人类碳酸酐酶的强抑制作用,这些酶在许多生理过程中起重要作用。这种抑制表明在开发针对这些酶的治疗剂方面具有潜在应用(Sapegin et al., 2018)。

DNA结合和抗癌活性:已研究了混合配体铜(II)-磺胺酰胺配合物的DNA结合、DNA切割、遗传毒性和抗癌活性。结果表明磺胺衍生物在这些相互作用中发挥重要作用,表明在开发抗癌疗法方面具有潜力(González-Álvarez等,2013)。

合成化学和材料科学

多环化合物的合成:已开发了合成各种多环化合物的方法,包括含苯噁唑啉的激酶抑制剂。这些化合物对于创造生物活性化合物至关重要,并可能在药物化学和材料科学中应用(Naganathan et al., 2015)。

衍生物的环保合成:已报道了在水介质中合成马隆酰胺和苯噁唑啉衍生物的环保高效方法。这种环保方法对于可持续化学实践至关重要(Babazadeh等,2016)。

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4S/c1-5-10-24-17-8-7-16(12-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOLLEVWAQRZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

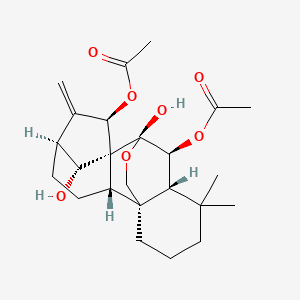

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

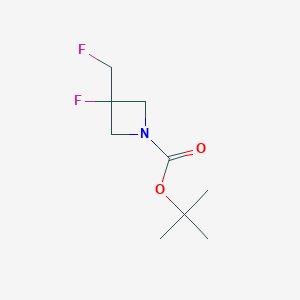

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

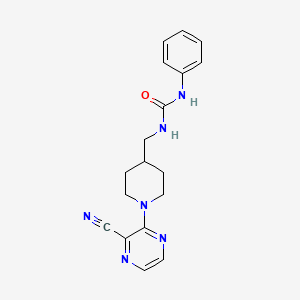

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)